molecular formula C30H50O B1671676 Glutinol CAS No. 545-24-4

Glutinol

Cat. No. B1671676
CAS RN: 545-24-4
M. Wt: 426.7 g/mol
InChI Key: HFSACQSILLSUII-ISSAZSKYSA-N
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Description

Glutinol is a triterpenoid compound . It has a molecular formula of C30H50O, an average mass of 426.717 Da, and a monoisotopic mass of 426.386169 Da .


Synthesis Analysis

This compound synthase (EC 5.4.99.49) is an enzyme that catalyzes the formation of this compound . This enzyme is found in Kalanchoe daigremontiana and also produces traces of other triterpenoids .


Molecular Structure Analysis

The molecular structure of this compound consists of 85 bonds, including 35 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol . The molecular docking results showed that as compared to other selected genes, CYP19A1 showed significant interaction with this compound, with a binding energy of −10.1795 kJ/mol .


Chemical Reactions Analysis

Network pharmacology was used to investigate this compound’s mechanism of action . The BindingDB Database was utilized to discover probable this compound target genes after ADMET analysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 426.730 and an elemental analysis of C, 84.44; H, 11.81; O, 3.75 . The ADMET analysis of this compound indicates that it possesses all drug likeness properties .

Scientific Research Applications

1. Network Pharmacology and Molecular Docking

Glutinol, a triterpenoid compound, exhibits significant biological activity and drug utilization potential. A study utilized network pharmacology and molecular docking to explore its pharmacological network, revealing this compound's involvement in various proteins and pathways related to carcinogenesis, diabetes, and inflammatory responses. This research highlights this compound's broad pharmacological applications and its potential in drug development (Alzarea et al., 2022).

2. Anticancer Effects

Research on OVACAR3 human ovarian cancer cells demonstrated that this compound has significant growth-inhibitory effects, with an interestingly lower cytotoxic impact on normal cells. This compound induced G2/M phase arrest and deactivated the PI3K/AKT signaling pathway in ovarian cancer cells, suggesting its potential benefit in treating ovarian cancer (Chen & Li, 2022).

3. Bioactive Phenolic Compounds

A study on the medicinal lichen Usnea longissima isolated natural products including this compound. It was found to possess potent anti-inflammatory activity, indicating its therapeutic potential in natural product-based medicine (Choudhary et al., 2005).

4. Analgesic Properties

This compound, isolated from Sebastiania schottiana roots, exhibited marked analgesic action in models of inflammatory pain, significantly more effective than aspirin and paracetamol. This supports the traditional use of S. schottiana for urinary problems and highlights this compound's role in pain management (Gaertner et al., 1999).

Safety and Hazards

During combustion, Glutinol may emit irritant fumes . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and if ingested or inhaled, seek immediate medical attention .

Future Directions

Glutinol has good biological activity and drug utilization, and it can be useful in drug development and use . It has been suggested that this compound might be of potential benefit in the treatment of ovarian cancer .

properties

IUPAC Name

(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSACQSILLSUII-ISSAZSKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@@H](C5(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202902
Record name D:B-Friedoolean-5-en-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

545-24-4
Record name Glutinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D:B-Friedoolean-5-en-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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